
2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The phenothiazine core is nitrated using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or iron powder in hydrochloric acid.
Fluorination: The amine is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Alkylation: The fluorinated phenothiazine is alkylated with 3-(4-methylpiperazin-1-yl)propyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: A fluorinated phenothiazine used as an antipsychotic.
Thioridazine: A phenothiazine with both antipsychotic and antiemetic effects.
Uniqueness
2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines. Its fluorine atom and piperazine moiety are likely to influence its binding affinity and selectivity for various molecular targets.
Propiedades
Fórmula molecular |
C20H24FN3S |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-fluoro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24FN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 |
Clave InChI |
DYEZRUKNQILHMR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


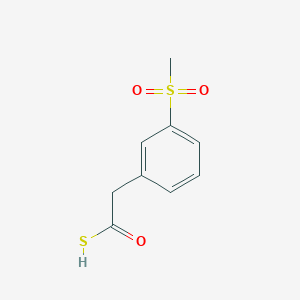
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
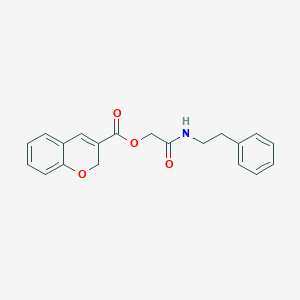
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
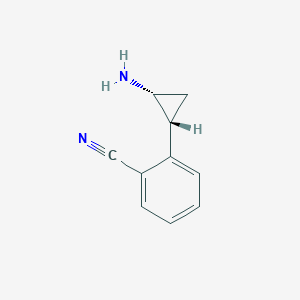
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
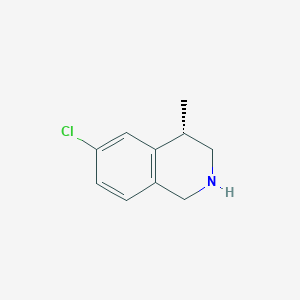
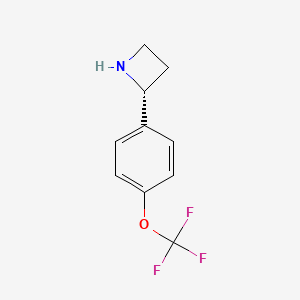

![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)



